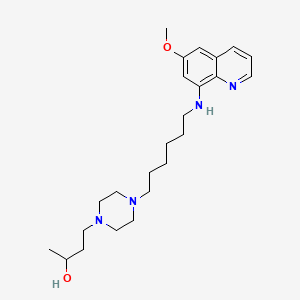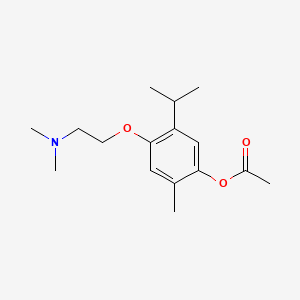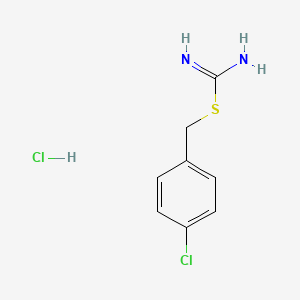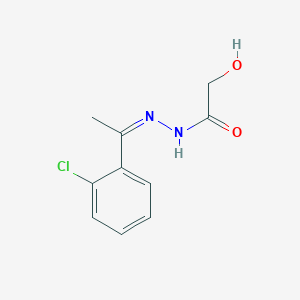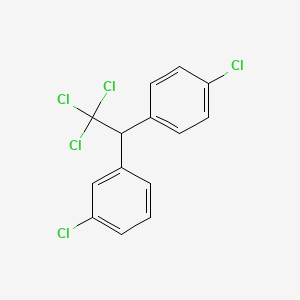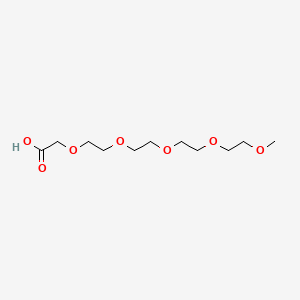
5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amin
Übersicht
Beschreibung
5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis
The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis
5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .Wissenschaftliche Forschungsanwendungen
GPR171-Antagonist
MS21570 ist ein GPR171-Antagonist . GPR171 ist ein Protein, das beim Menschen vom GPR171-Gen kodiert wird. Als Antagonist kann MS21570 die biologische Reaktion von GPR171 blockieren oder reduzieren, was Auswirkungen auf verschiedene biologische Prozesse haben könnte, an denen GPR171 beteiligt ist.
Hemmung der durch BigLEN vermittelten Zunahmen
Es wurde festgestellt, dass MS21570 die durch BigLEN vermittelten Zunahmen der [35S]GTPγS-Bindung in hypothalamischen Membranen hemmt . Dies deutet darauf hin, dass MS21570 in der Forschung im Zusammenhang mit dem Hypothalamus und seinen Funktionen eingesetzt werden könnte.
Hyperpolarisation von Neuronen
Es wurde beobachtet, dass MS21570 eine Hyperpolarisation von Pyramidenneuronen der basolateralen Amygdala verursacht . Dies bedeutet, dass es in der Neurowissenschaftlichen Forschung verwendet werden könnte, insbesondere in Studien im Zusammenhang mit Neuronenaktivität und Signalübertragung.
Reduktion von Angstauslösendem Verhalten
Forschung hat gezeigt, dass MS21570 angstauslösendes Verhalten reduzieren kann . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für Angststörungen hin.
Konditionierung der Angst
Es wurde festgestellt, dass MS21570 die Konditionierung der Angst bei Mäusen beeinflusst . Dies könnte es zu einem nützlichen Werkzeug in der psychologischen und verhaltenswissenschaftlichen Forschung machen.
Supramolekulare organische Gerüste
5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amin wurde als Struktureinheit beim Aufbau neuer supramolekularer organischer Gerüste verwendet . Diese Gerüste haben potenzielle Anwendungen in verschiedenen Bereichen wie Katalyse, Gasspeicherung und Wirkstoffabgabe.
Co-Kristallisation mit Prolin-Verbindungen
Die Verbindung wurde bei der Co-Kristallisation mit Prolin-Verbindungen, Isonikotinamid und Tryptamin verwendet, was zur Bildung neuer kristalliner Verbindungen führte . Dies deutet auf potenzielle Anwendungen in der Materialwissenschaft und Kristallographie hin.
Zytotoxische Effekte
Es wurden eine Reihe von Derivaten von this compound synthetisiert und auf ihre in-vitro-Zytotoxizität gegenüber verschiedenen menschlichen Krebszellen untersucht . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und Medikamentenentwicklung hin.
Wirkmechanismus
Target of Action
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.
Mode of Action
As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.
Biochemical Pathways
By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .
Result of Action
MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

